molecular formula C20H21NO5S B2446399 1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-78-4

1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No. B2446399
CAS RN: 877811-78-4
M. Wt: 387.45
InChI Key: ZVEUYMPQDFYJKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties may include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) for CO₂ Capture

The design and implementation of new porous materials for carbon dioxide (CO₂) separation by selective adsorption is a rapidly growing research area. The greenhouse effect, responsible for global warming, is closely tied to CO₂ emissions. Researchers have explored metal–organic frameworks (MOFs) due to their crystallinity, structural versatility, and controlled porosity .

N-Type Interlayers in Perovskite Solar Cells

Small molecule organic materials like tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide (TIPO) have been synthesized and introduced into n-type interlayers in planar perovskite solar cells. These materials enhance electron transport efficiency, contributing to improved solar cell performance .

Crystal and Molecular Structure Studies

The crystal and molecular structures of methoxybenzo[b]thiophenes have been determined using three-dimensional, single-crystal X-ray diffractometry. Such studies provide insights into the arrangement of atoms within these compounds .

Mechanism of Action

Target of Action

The primary targets of the compound “1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it is challenging to summarize the biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the pathways in which they are involved and understand the downstream effects of the compound’s action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

1-(3,4,5-triethoxybenzoyl)-2,1-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-4-24-16-11-13(12-17(25-5-2)18(16)26-6-3)19(22)21-15-10-8-7-9-14(15)20(23)27-21/h7-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEUYMPQDFYJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C3=CC=CC=C3C(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one

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